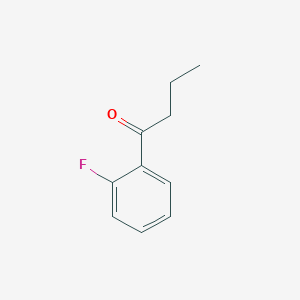

1-(2-Fluorophenyl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Fluorophenyl)butan-1-one” is a chemical compound with the CAS Number: 150322-75-1 . It has a molecular weight of 166.2 and its IUPAC name is 1-(2-fluorophenyl)-2-butanone .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H11FO . The InChI code for this compound is 1S/C10H11FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 166.2 .Scientific Research Applications

Anticancer Activity

1-(2-Fluorophenyl)butan-1-one and its analogs have been studied for their potential anticancer activities. Studies have shown that some compounds bind preferentially at the sigma-2 receptor and inhibit several cancer cell lines, including breast and pancreatic cancer cells. Particularly, compounds like SYA013 demonstrated sub-micromolar activity against the Panc-1 cell line and selective toxicity toward cancer cells compared to normal cells (Asong et al., 2019).

Chiral Recognition and Molecular Interaction

Research on this compound has contributed to understanding chiral recognition processes. The effect of fluorine substitution on chiral recognition has been studied, demonstrating the significance of specific intermolecular interactions, like CH···π, OH···π, and CH···F, in the chiral discrimination process (Ciavardini et al., 2013).

Stereoselective Synthesis Applications

This compound has been used in the stereoselective synthesis of olefins, which is a crucial step in the production of drugs like tamoxifen, a medication used in the treatment of breast cancer. The dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol, a related compound, has been shown to yield Z isomers of but-1-ene, which are important intermediates in the synthesis of tamoxifen (Mccague, 1987).

Understanding Molecular Conformation

The molecular conformation of this compound has been studied through resonant two-photon ionization spectroscopy. This research contributes to a deeper understanding of the conformational landscape of such molecules and their hydrated complexes, which is important in fields like pharmaceutical chemistry and molecular design (Rondino et al., 2016).

Metabolic Studies

Research on the metabolism of neuroleptic agents, including compounds similar to this compound, has been conducted. These studies provide insights into how such compounds are metabolized in organisms, which is vital for understanding their pharmacokinetics and potential therapeutic applications (Hawkins et al., 1977).

Organoleptic Properties

The organoleptic properties of fluoro-substituted derivatives of this compound have been compared with those of the parent compound. This research is crucial in flavor chemistry and the development of food additives (Schlosser & Michel, 1996).

Mechanism of Action

Target of Action

Similar compounds, such as synthetic cathinones, have been known to interact with various neurotransmitter systems

Mode of Action

It’s structurally similar to synthetic cathinones, which are known to act as central nervous system stimulants . They typically exert their effects by increasing the concentration of monoamines, such as dopamine, norepinephrine, and serotonin, in the synaptic cleft .

Biochemical Pathways

Based on its structural similarity to synthetic cathinones, it may influence the monoaminergic system . This system includes the dopaminergic, serotonergic, and noradrenergic pathways, which play crucial roles in mood regulation, reward, and arousal .

Result of Action

Synthetic cathinones, which are structurally similar, are known to induce psychoactive effects, including euphoria, increased sociability, and heightened sensory perception . They can also cause adverse effects such as tachycardia, hypertension, and potential neurotoxicity .

Action Environment

The action, efficacy, and stability of 1-(2-Fluorophenyl)butan-1-one can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is stored or administered . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-Fluorophenyl)butan-1-one are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

1-(2-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGZHRKSGKVZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)

![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)

![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)

![(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2749817.png)